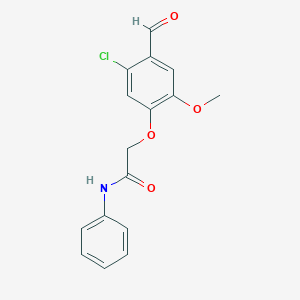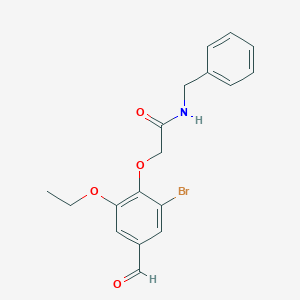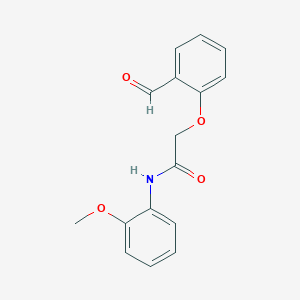methyl]quinolin-8-ol](/img/structure/B307645.png)
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol, also known as MNQ, is a novel organic compound that has gained significant attention in scientific research due to its potential applications in various fields. MNQ is a quinoline derivative that is synthesized using a specific method, and it has been found to have unique biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol in cancer cells involves the induction of apoptosis, or programmed cell death. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and the activation of apoptotic pathways. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the activity of heme detoxification enzymes, leading to the accumulation of toxic heme and the death of the parasite.
Biochemical and physiological effects:
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have several biochemical and physiological effects. In cancer cells, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been shown to induce cell cycle arrest and apoptosis, as well as inhibit angiogenesis, the process by which new blood vessels are formed to support tumor growth. In Plasmodium falciparum, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to inhibit the detoxification of heme, leading to the accumulation of toxic heme and the death of the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has several advantages for lab experiments, including its high yield and purity, its potent anticancer and antimalarial activity, and its fluorescent properties. However, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol also has some limitations, including its potential toxicity and the need for further research to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further optimized for its anticancer and antimalarial activity, including the development of prodrugs and targeted delivery systems. In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be used to synthesize new metal-organic frameworks with unique properties. In biochemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol could be further studied for its mechanism of action and potential applications in photodynamic therapy. Overall, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has significant potential for further research and development in various fields.
Synthesemethoden
The synthesis of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol involves the reaction of 2-methyl-7-hydroxyquinoline with 6-methyl-2-pyridinecarbaldehyde and 4-nitrobenzyl bromide in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by reduction and cyclization to form 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol. The yield of 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol is typically high, and the purity can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been found to have potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been investigated for its potential as an antimalarial drug due to its ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria.
In materials science, 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of metal-organic frameworks. 2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol has also been studied for its potential as a photosensitizer in photodynamic therapy, a cancer treatment that uses light to activate a photosensitive drug.
Eigenschaften
Produktname |
2-Methyl-7-[[(6-methylpyridin-2-yl)amino](4-nitrophenyl)methyl]quinolin-8-ol |
|---|---|
Molekularformel |
C23H20N4O3 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
2-methyl-7-[[(6-methylpyridin-2-yl)amino]-(4-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C23H20N4O3/c1-14-4-3-5-20(24-14)26-21(16-8-11-18(12-9-16)27(29)30)19-13-10-17-7-6-15(2)25-22(17)23(19)28/h3-13,21,28H,1-2H3,(H,24,26) |
InChI-Schlüssel |
VKIROHYSILFCHR-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Kanonische SMILES |
CC1=NC(=CC=C1)NC(C2=CC=C(C=C2)[N+](=O)[O-])C3=C(C4=C(C=CC(=N4)C)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[4-(Cyclopentyloxy)benzylidene]-3-(2,6-dimethylphenyl)-2-[(2,6-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B307562.png)
![benzyl 4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-bromophenyl ether](/img/structure/B307566.png)
![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)

![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![4-(2-hydroxyethoxy)-3-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B307576.png)

![ethyl 5-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307580.png)


![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![(2E)-2-{[2-(dimethylamino)-6-oxo-4-phenyl-6H-1,3-oxazin-5-yl]methylidene}hydrazinecarbothioamide](/img/structure/B307587.png)